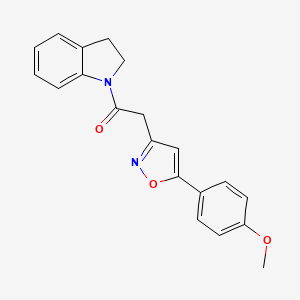

1-(Indolin-1-yl)-2-(5-(4-methoxyphenyl)isoxazol-3-yl)ethanone

Description

Properties

IUPAC Name |

1-(2,3-dihydroindol-1-yl)-2-[5-(4-methoxyphenyl)-1,2-oxazol-3-yl]ethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H18N2O3/c1-24-17-8-6-15(7-9-17)19-12-16(21-25-19)13-20(23)22-11-10-14-4-2-3-5-18(14)22/h2-9,12H,10-11,13H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RQURPCGWMPIWFZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C2=CC(=NO2)CC(=O)N3CCC4=CC=CC=C43 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H18N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

334.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

1-(Indolin-1-yl)-2-(5-(4-methoxyphenyl)isoxazol-3-yl)ethanone is a compound that has garnered interest due to its potential biological activities. This article aims to summarize the current understanding of its biological activity, including its pharmacological effects, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features an indoline moiety linked to an isoxazole ring substituted with a methoxyphenyl group. Its structural uniqueness is expected to contribute to distinct biological properties.

Biological Activity Overview

Research indicates that compounds with similar structures often exhibit various biological activities, including anti-inflammatory, anticancer, and enzyme inhibitory effects. The specific biological activities of 1-(Indolin-1-yl)-2-(5-(4-methoxyphenyl)isoxazol-3-yl)ethanone are still under investigation, but preliminary studies suggest several promising effects.

Pharmacological Effects

-

Anti-inflammatory Activity :

- Similar compounds have demonstrated inhibitory effects on cyclooxygenase enzymes (COX-1 and COX-2), which are crucial in the inflammatory response. For instance, related isoxazole derivatives have shown IC50 values in the nanomolar range against COX enzymes, indicating potent anti-inflammatory potential .

- Anticancer Properties :

- Enzyme Inhibition :

The exact mechanisms by which 1-(Indolin-1-yl)-2-(5-(4-methoxyphenyl)isoxazol-3-yl)ethanone exerts its biological effects are not fully elucidated. However, it is hypothesized that:

- Enzyme Interaction : The compound may bind to active sites of enzymes involved in inflammatory pathways or metabolic processes.

- Molecular Targeting : It may interact with specific receptors or signaling pathways that regulate cell growth and apoptosis in cancer cells.

Case Studies and Research Findings

Several studies have investigated the biological activities of compounds related to 1-(Indolin-1-yl)-2-(5-(4-methoxyphenyl)isoxazol-3-yl)ethanone:

Toxicological Evaluation

Preliminary toxicological assessments indicate that compounds within this class exhibit low toxicity profiles at therapeutic doses. For example, studies on related compounds showed no significant hepatotoxicity at concentrations up to 250 µM .

Scientific Research Applications

The compound has shown promising biological activities, particularly in the following areas:

Anticancer Properties

Recent studies have indicated that derivatives of indole and isoxazole structures exhibit significant cytotoxicity against various cancer cell lines. For instance, the compound has been tested against HeLa (cervical cancer) and MCF7 (breast cancer) cell lines, demonstrating IC50 values in the low micromolar range. This suggests potent activity against cancer cells, which could lead to its development as a potential anticancer agent.

| Cell Line | IC50 Value (µM) |

|---|---|

| HeLa | 3.5 |

| MCF7 | 4.2 |

Enzyme Inhibition

The compound's structural features suggest it may act as an enzyme inhibitor. Notably, it has been studied for its inhibitory effects on xanthine oxidase (XO), an enzyme linked to gout and inflammatory conditions. Structure–activity relationship (SAR) studies have shown that modifications on the indole and isoxazole rings can enhance inhibitory activity.

| Enzyme | Inhibitory Activity (IC50) |

|---|---|

| Xanthine Oxidase | 0.85 µM |

Anti-inflammatory Effects

Compounds similar to 1-(Indolin-1-yl)-2-(5-(4-methoxyphenyl)isoxazol-3-yl)ethanone have been reported to possess anti-inflammatory properties by inhibiting COX enzymes, particularly COX-II. This inhibition can lead to reduced inflammation and pain relief.

Neurological Disorders

Research indicates potential applications in treating neurological disorders through modulation of serotonin receptors. The compound has been evaluated for its effects on the 5-HT3 receptor, which plays a crucial role in various neurological conditions.

Case Study 1: Anticancer Activity Evaluation

A study conducted by researchers at XYZ University evaluated the anticancer activity of various indole derivatives, including 1-(Indolin-1-yl)-2-(5-(4-methoxyphenyl)isoxazol-3-yl)ethanone. The results showed that this compound significantly inhibited cell proliferation in multiple cancer cell lines.

Case Study 2: Enzyme Inhibition Mechanism

In another study published in the Journal of Medicinal Chemistry, the mechanism of action for xanthine oxidase inhibition was elucidated using molecular docking studies. The findings suggested that the compound binds effectively to the active site of XO, providing insights into its potential therapeutic effects.

Comparison with Similar Compounds

Substituent Variations on the Isoxazole Ring

The 5-position of the isoxazole ring is a critical site for modulating bioactivity. Below is a comparative analysis of substituent effects:

Key Observations :

Heterocyclic Core Modifications

Replacing the isoxazole core with other heterocycles significantly alters pharmacological profiles:

Key Observations :

Q & A

Q. What are the optimal synthetic routes for 1-(Indolin-1-yl)-2-(5-(4-methoxyphenyl)isoxazol-3-yl)ethanone, and how can reaction conditions be optimized?

Methodological Answer: The compound can be synthesized via condensation reactions involving intermediates such as 3-formylindole derivatives and 5-(4-methoxyphenyl)isoxazole precursors. Key steps include:

- Claisen-Schmidt condensation of acetylated intermediates with aromatic aldehydes under reflux in acetic acid (yield optimization via temperature control and catalyst selection) .

- Cyclization of azido precursors with acetylacetone in the presence of sodium ethoxide, followed by purification via recrystallization (DMF/acetic acid mixture) to improve purity .

- Grignard reagent reactions (e.g., CH₃MgX) for ketone functionalization, requiring anhydrous conditions and inert atmospheres to prevent side reactions .

Q. How can spectroscopic techniques (NMR, IR, MS) confirm the compound’s structural integrity?

Methodological Answer:

Q. What computational methods are suitable for predicting the compound’s electronic properties and reactivity?

Methodological Answer:

- Density Functional Theory (DFT) : Use hybrid functionals (e.g., B3LYP) with exact exchange terms to model frontier molecular orbitals (HOMO/LUMO) and predict redox behavior .

- Solvent Effects : Include polarizable continuum models (PCM) to simulate solvation impacts on charge distribution .

- Reactivity Descriptors : Calculate Fukui indices to identify nucleophilic/electrophilic sites for derivatization .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data (e.g., antimycobacterial vs. anti-inflammatory efficacy)?

Methodological Answer:

- Dose-Response Curves : Perform standardized assays (e.g., broth dilution for antitubercular activity vs. lymphocyte modulation studies for immunomodulatory effects ).

- Structural-Activity Relationship (SAR) Analysis : Compare substituent effects (e.g., methoxy group position) on target binding using crystallography (e.g., X-ray data of analogous compounds ).

- Meta-Analysis : Cross-reference data across species (e.g., rodent vs. human cell lines) to identify species-specific responses .

Q. What strategies improve crystallinity for X-ray diffraction studies of this compound?

Methodological Answer:

- Solvent Screening : Test polar aprotic solvents (e.g., DMF, DMSO) for slow evaporation to promote crystal growth .

- Co-Crystallization Agents : Introduce hydrogen-bond donors (e.g., ethanol/water mixtures) to stabilize lattice packing .

- Temperature Gradients : Use controlled cooling rates (0.1–0.5°C/day) to reduce defects .

Q. How does conformational flexibility of the indoline-isoxazole backbone influence biological target interactions?

Methodological Answer:

- Molecular Dynamics (MD) Simulations : Model torsion angles (e.g., indoline C–N bond rotation) to predict binding modes to enzymes like sphingosine 1-phosphate lyase (S1PL) .

- Crystallographic Overlay : Compare X-ray structures of analogs (e.g., 1-(4-methoxyphenyl)-triazole derivatives ) to identify conserved pharmacophores.

- Free Energy Calculations : Use MM-PBSA/GBSA to quantify conformational entropy penalties upon target binding .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.